α-Glucosidase Inhibition: Giffonin R vs. Acarbose and In-Class Giffonins
In a standardized in vitro α-glucosidase assay, giffonin R (19) exhibited an IC50 of 128.5 ± 6.1 μM, which is modestly higher (less potent) than the clinical reference acarbose (IC50 115.1 ± 2.2 μM) and substantially higher than the most potent giffonins J (56.6 ± 9.6 μM), K (70.0 ± 3.1 μM), and P (55.3 ± 7.7 μM). Giffonin R clusters with its closest structural analogs giffonin Q (126.6 ± 5.9 μM) and giffonin S (126.1 ± 8.9 μM), defining a distinct activity sub-class [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 128.5 ± 6.1 μM |
| Comparator Or Baseline | Acarbose: 115.1 ± 2.2 μM; Giffonin J: 56.6 ± 9.6 μM; Giffonin Q: 126.6 ± 5.9 μM; Giffonin S: 126.1 ± 8.9 μM |
| Quantified Difference | 1.12-fold less potent than acarbose; 2.27-fold less potent than giffonin J; equipotent with giffonins Q and S (Δ < 3 μM) |
| Conditions | In vitro α-glucosidase assay; concentration range 200–400 μM; triplicate measurements; GraphPad Prism non-linear regression |
Why This Matters
Researchers requiring a moderate-activity α-glucosidase inhibitor for SAR benchmarking or as a negative control in antidiabetic screening should select giffonin R over high-potency analogs to avoid off-target saturation effects.
- [1] Masullo M, Lauro G, Cerulli A, Bifulco G, Piacente S. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies. Front Plant Sci. 2022;13:805660. View Source
